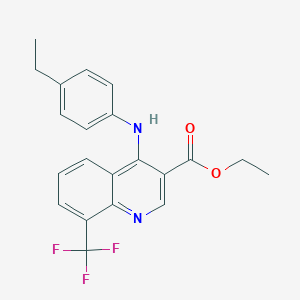![molecular formula C19H8Cl6N2O5S2 B284949 1,3-bis[(2,4,5-trichlorophenyl)sulfonyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B284949.png)
1,3-bis[(2,4,5-trichlorophenyl)sulfonyl]-1,3-dihydro-2H-benzimidazol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-bis[(2,4,5-trichlorophenyl)sulfonyl]-1,3-dihydro-2H-benzimidazol-2-one, also known as DBIM-TCP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is a benzimidazole derivative that has two sulfonyl groups and three chloro substituents on the phenyl rings.
科学研究应用
1,3-bis[(2,4,5-trichlorophenyl)sulfonyl]-1,3-dihydro-2H-benzimidazol-2-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, this compound has been shown to exhibit potent anticancer activity against various tumor cell lines, including breast, lung, and colon cancer cells. The compound has also been investigated for its potential use as an antimicrobial agent, with promising results against both Gram-positive and Gram-negative bacteria.
In materials science, this compound has been used as a building block for the synthesis of metal-organic frameworks (MOFs), which are porous materials that have potential applications in gas storage, separation, and catalysis. The compound has also been studied for its potential use as a dopant in organic electronic devices, such as solar cells and light-emitting diodes.
作用机制
The exact mechanism of action of 1,3-bis[(2,4,5-trichlorophenyl)sulfonyl]-1,3-dihydro-2H-benzimidazol-2-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell growth and proliferation. The compound has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit cell cycle progression and angiogenesis (the formation of new blood vessels that supply nutrients to tumors).
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, and the inhibition of angiogenesis. The compound has also been shown to exhibit anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.
实验室实验的优点和局限性
One of the main advantages of using 1,3-bis[(2,4,5-trichlorophenyl)sulfonyl]-1,3-dihydro-2H-benzimidazol-2-one in lab experiments is its potent anticancer activity, which makes it a promising candidate for the development of new cancer therapies. The compound is also relatively easy to synthesize and can be obtained in high yields. However, one of the limitations of using this compound is its low solubility in water, which may limit its bioavailability and efficacy in vivo.
未来方向
There are several future directions for the research on 1,3-bis[(2,4,5-trichlorophenyl)sulfonyl]-1,3-dihydro-2H-benzimidazol-2-one. One direction is the development of new synthetic methods that can improve the yield and purity of the compound. Another direction is the investigation of the compound's potential use as a scaffold for the synthesis of new anticancer agents with improved potency and selectivity. Additionally, the compound's potential use as a dopant in organic electronic devices and as a building block for the synthesis of new MOFs could be further explored. Finally, the compound's pharmacokinetics and toxicity in vivo could be investigated to determine its potential as a therapeutic agent.
合成方法
1,3-bis[(2,4,5-trichlorophenyl)sulfonyl]-1,3-dihydro-2H-benzimidazol-2-one can be synthesized via a three-step process involving the condensation of 2,4,5-trichloroaniline with 4,5-dichlorophthalic anhydride to form a bisanilide intermediate. The intermediate is then reacted with sulfuric acid to form the corresponding sulfonic acid derivative. Finally, the sulfonic acid derivative is cyclized with potassium carbonate to yield this compound.
属性
分子式 |
C19H8Cl6N2O5S2 |
|---|---|
分子量 |
621.1 g/mol |
IUPAC 名称 |
1,3-bis[(2,4,5-trichlorophenyl)sulfonyl]benzimidazol-2-one |
InChI |
InChI=1S/C19H8Cl6N2O5S2/c20-9-5-13(24)17(7-11(9)22)33(29,30)26-15-3-1-2-4-16(15)27(19(26)28)34(31,32)18-8-12(23)10(21)6-14(18)25/h1-8H |
InChI 键 |
DVUCECQCAQNMDU-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N(C(=O)N2S(=O)(=O)C3=CC(=C(C=C3Cl)Cl)Cl)S(=O)(=O)C4=CC(=C(C=C4Cl)Cl)Cl |
规范 SMILES |
C1=CC=C2C(=C1)N(C(=O)N2S(=O)(=O)C3=CC(=C(C=C3Cl)Cl)Cl)S(=O)(=O)C4=CC(=C(C=C4Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 4-[(5-(4-methoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)methyl]benzoate](/img/structure/B284869.png)
![5-(3,4-dimethylphenyl)-3-(2-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284870.png)
![5-(3,4-dimethylphenyl)-3-(2-fluorobenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284871.png)
![3-(2-chloro-6-fluorobenzyl)-5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284872.png)
![3-(3-phenylpropyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284874.png)
![3-(2-methylbenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284875.png)
![3-(2-chloro-6-fluorobenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284877.png)
![N-(4-methylphenyl)-2-[4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3-yl]acetamide](/img/structure/B284878.png)
![Diethyl 4-{[3-(benzoyloxy)propyl]amino}-3,6-quinolinedicarboxylate](/img/structure/B284880.png)


![2-[(2-Phenyl-4-quinazolinyl)amino]ethyl 4-tert-butylbenzoate](/img/structure/B284886.png)
![Ethyl 7-chloro-4-{[2-(dimethylamino)ethyl]amino}-8-methylquinoline-3-carboxylate](/img/structure/B284887.png)
![Ethyl 6-chloro-4-({4-[(2-pyrimidinylamino)sulfonyl]phenyl}amino)-3-quinolinecarboxylate](/img/structure/B284888.png)
